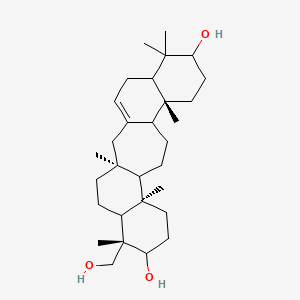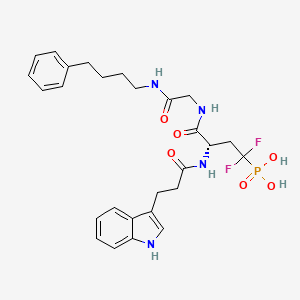
Brca1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brca1-IN-1 is a small molecule inhibitor specifically designed to target the Breast Cancer 1 (BRCA1) protein. The BRCA1 protein is a tumor suppressor involved in the repair of DNA damage, particularly double-strand breaks, through homologous recombination. Mutations in the BRCA1 gene are associated with an increased risk of breast and ovarian cancers. This compound aims to inhibit the function of the BRCA1 protein, thereby providing a potential therapeutic approach for cancers that rely on BRCA1-mediated DNA repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Brca1-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups that confer inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core scaffold through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via nucleophilic substitution or electrophilic addition reactions.
Step 3: Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing stringent quality control measures to ensure consistency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: Brca1-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various intermediates that are subsequently converted to the final this compound compound. Each intermediate is carefully characterized to ensure the desired structural and functional properties.
科学的研究の応用
Brca1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of BRCA1 inhibitors.
Biology: Employed in cellular and molecular biology experiments to investigate the role of BRCA1 in DNA repair and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating BRCA1-mutant cancers, particularly breast and ovarian cancers.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying BRCA1 inhibitors.
作用機序
Brca1-IN-1 is compared with other similar compounds, such as:
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA1/2-mutant cancers.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor that also targets BRCA1/2-mutant cancers.
Uniqueness: this compound is unique in its specific targeting of the BRCA1 protein, whereas PARP inhibitors target the broader DNA repair pathway. This specificity may offer advantages in terms of reduced off-target effects and improved efficacy in BRCA1-mutant cancers.
類似化合物との比較
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
特性
分子式 |
C27H33F2N4O6P |
|---|---|
分子量 |
578.5 g/mol |
IUPAC名 |
[(3S)-1,1-difluoro-3-[3-(1H-indol-3-yl)propanoylamino]-4-oxo-4-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]butyl]phosphonic acid |
InChI |
InChI=1S/C27H33F2N4O6P/c28-27(29,40(37,38)39)16-23(33-24(34)14-13-20-17-31-22-12-5-4-11-21(20)22)26(36)32-18-25(35)30-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,17,23,31H,6-7,10,13-16,18H2,(H,30,35)(H,32,36)(H,33,34)(H2,37,38,39)/t23-/m0/s1 |
InChIキー |
ONHSSHPYNSJFHU-QHCPKHFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


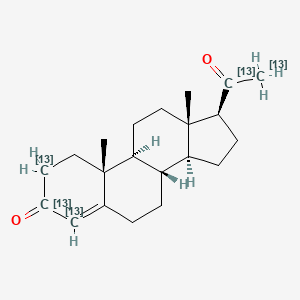
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
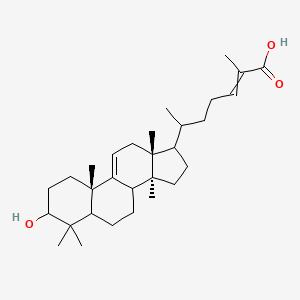
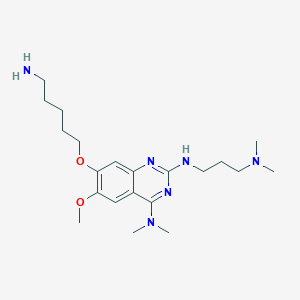
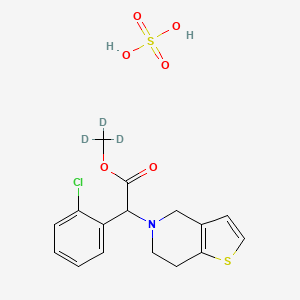

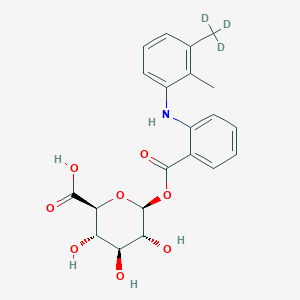
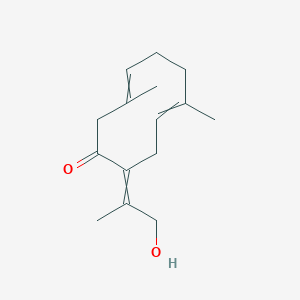
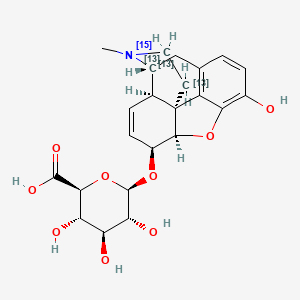
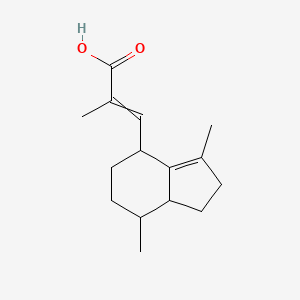
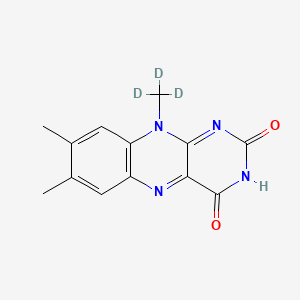
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
